physical and chemical characteristics of 2-Propoxy-5-(trifluoromethyl)aniline
physical and chemical characteristics of 2-Propoxy-5-(trifluoromethyl)aniline
Technical Whitepaper: Physical, Chemical, and Mechanistic Profiling of 2-Propoxy-5-(trifluoromethyl)aniline
Executive Summary
2-Propoxy-5-(trifluoromethyl)aniline (CAS: 121307-29-7) is a highly specialized, multi-substituted aromatic building block utilized extensively in advanced organic synthesis, medicinal chemistry, and agrochemical development[1]. Characterized by a unique triad of functional groups—a nucleophilic primary amine, an electron-donating propoxy ether, and an electron-withdrawing trifluoromethyl group—this molecule presents a sophisticated electronic landscape. This whitepaper provides an authoritative guide to its physical properties, chemical reactivity, and standardized handling protocols, designed for researchers engineering next-generation therapeutics or advanced materials.
Structural Fingerprint & Molecular Architecture
The chemical behavior of 2-Propoxy-5-(trifluoromethyl)aniline is dictated by the push-pull electronic effects of its substituents on the central benzene ring:
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Aniline Core (-NH2, Position 1): Serves as the primary nucleophilic center for amidation, alkylation, and cross-coupling reactions.
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Ortho-Propoxy Group (-OPr, Position 2): Acts as an electron-donating group (EDG) via resonance (+M effect). It enriches the electron density of the aromatic ring while simultaneously introducing significant steric bulk adjacent to the amine. This lipophilic tail also enhances the molecule's ability to occupy hydrophobic pockets in biological targets.
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Meta-Trifluoromethyl Group (-CF3, Position 5): Functions as a powerful electron-withdrawing group (EWG) through strong inductive effects (-I). In drug development, the -CF3 moiety is critical for increasing metabolic stability (by blocking cytochrome P450 oxidation sites) and enhancing membrane permeability.
Figure 1: Structural functionalization and resultant chemical reactivity pathways.
Physical Characteristics and Thermodynamic Data
Understanding the physical parameters of 2-Propoxy-5-(trifluoromethyl)aniline is crucial for solvent selection, purification, and formulation. Due to the basicity of the amine, it is frequently synthesized and stored as a hydrochloride salt to prevent oxidative degradation and improve shelf-life.
Table 1: Quantitative Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | 2-Propoxy-5-(trifluoromethyl)aniline | [1] |
| CAS Number | 121307-29-7 | [1], |
| Molecular Formula | C10H12F3NO | [1] |
| Molecular Weight | 219.21 g/mol | |
| Boiling Point | 265.7 ± 40.0 °C at 760 mmHg (Predicted) | [2] |
| Physical Form | Liquid / Low-melting solid (Free base); Solid (HCl salt) | |
| Solubility | Soluble in DCM, EtOAc, MeOH; Poor in H2O (unless protonated) | Expert Consensus |
Chemical Reactivity & Mechanistic Pathways
The reactivity profile of this compound is a delicate balance of conflicting electronic forces.
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Attenuated Nucleophilicity: While the ortho-propoxy group donates electron density, the meta-CF3 group strongly withdraws it. The net effect is an amine with lower basicity and nucleophilicity compared to an unsubstituted aniline. Consequently, N-alkylation or N-arylation requires highly active catalysts or stronger bases.
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Electrophilic Aromatic Substitution (EAS): If subjected to EAS, the directing effects must be carefully mapped. The -OPr group is a strong ortho/para director, while the -CF3 group is a meta director. The position para to the -OPr group (Position 4) is both sterically accessible and electronically activated, making it the dominant site for electrophilic attack.
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each experimental choice.
Protocol A: Buchwald-Hartwig Amination Workflow
Objective: Couple the sterically hindered aniline with an aryl halide to form a secondary diarylamine. Causality: The ortho-propoxy group creates severe steric hindrance around the nitrogen. Standard palladium catalysts (e.g., Pd(PPh3)4) fail here because they cannot facilitate the reductive elimination step in crowded environments. A bulky, electron-rich biaryl phosphine ligand (XPhos) is mandatory to force the catalytic cycle forward.
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Preparation: Inside an inert-atmosphere glovebox (to prevent Pd(0) oxidation), charge an oven-dried Schlenk flask with Pd2(dba)3 (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.5 equiv).
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Reagent Addition: Add the target aryl halide (1.0 equiv) and 2-Propoxy-5-(trifluoromethyl)aniline (1.2 equiv). Rationale: A 20% excess of the aniline ensures complete consumption of the limiting aryl halide.
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Solvent Selection: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Rationale: Toluene provides the high boiling point (110 °C) necessary to overcome the activation energy barrier imposed by the steric bulk.
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Reaction: Seal the flask, transfer to a fume hood, and stir at 110 °C for 12 hours.
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Self-Validating Workup: Cool to room temperature, dilute with EtOAc, and filter through Celite to remove palladium black. Validation check: Analyze the crude mixture via LC-MS. The complete disappearance of the starting aniline mass (m/z 220.09 [M+H]+) confirms reaction completion prior to silica gel chromatography.
Protocol B: Analytical Characterization (HPLC-MS & NMR)
Objective: Verify the purity and structural integrity of the compound.
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Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl3 (for NMR) or prepare a 1 mg/mL solution in LC-MS grade MeOH (for HPLC).
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NMR Acquisition & Validation: Acquire spectra at 400 MHz (1H) and 100 MHz (13C). Causality Check: In the 13C NMR spectrum, the presence of the -CF3 group must be self-validated by identifying a distinct quartet around 124 ppm (
Hz) and a corresponding secondary quartet for the adjacent aromatic carbon ( Hz). This isotopic C-F splitting definitively proves the intact trifluoromethyl moiety. -
HPLC-MS Analysis: Inject 2 µL onto a standard C18 reverse-phase column. Run a gradient of 5-95% Acetonitrile/Water (with 0.1% Formic Acid) over 10 minutes.
Figure 2: Standardized HPLC-MS analytical workflow for purity and mass validation.
References
- 2-propoxy-5-(trifluoromethyl)aniline (Cas 121307-29-7) - Parchem. Parchem Fine & Specialty Chemicals. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAOejisvSA3B_de2oV1eIK65YzSu4XXH7fkZtRIbkyJPO3BvK1iTcELSy8_xuXO6v2YBTw2U1WeX2_nyiQpQOaPD1G5UdKYdoqysZiWxeK_qN3GjTnil6csPlPUWHKKWplBmGe8xIvp2RzBzAB5-qUvKfkiUEuKEIznQnuBV66w1LgI10D1Bw6vRioGm661lOEGDqwnoXw]
- 2-propoxy-5-(trifluoromethyl)aniline hydrochloride - Sigma-Aldrich. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIOu9ODhVB-kFAquDClPHtU8AhEPZbZ9MH4GFhxzar9FowzQmczOeKABJLm81EV3AgkdsLwmdLc9GttIUNuzgv3zEUC-jeHPjlDYLe5E0nPMv8vCknId3osHlSkZtsLhCAGTlf5FAQIKazUxkMh6ET40r4zoCbgO8kW1K1vGRny8ETceUfLqkh3GTXt0TScuIMcmuZLiaNc5nhLwbs3JGAc_EAGQdzdUsbQN8hQXF-okHO]
- 2-propoxy-5-(trifluoromethyl)aniline | 121307-29-7 - Sigma-Aldrich. Sigma-Aldrich. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj7M829sf-xe0Ypp83gac4HRHux7G39FclijCIwc8vWoyPvAPpjosEnYc5_SeKW7wKC5D6cYJZmm-YVFOyTs0UAvYg2irqFHzC1qU1GeflEzsdGtvPGqwSOXBj14aYtakEG0qTJguuJWPhJg2feI8wPc2FT0g_0Nwk7TfsLvftTNunE25fVA==]
- 2-Propoxy-5-(trifluoromethyl)phenylamine 121307-29-7 - Guidechem. Guidechem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBiUTD7tuWRiig6TV-eCULC8v6TWMQKFIv8p3TGAbUlJKx2uwbFtavUGo9rdhQZwuQdMEnQMmgcPbj46vZm6fqQYzvHhDH9DapQgWqYqD6lWkrVXqgXo1vgkoP5rbt9xsoViLvIVy3EGAnCUIM0JwC-eG2lABdfzkXWNEPYeuKCYQhTfGa9t6_]
